3-amino-N-(2-ethoxyphenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

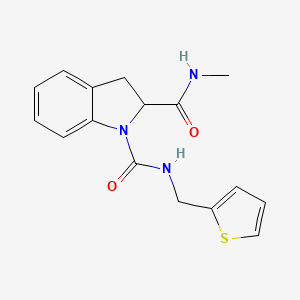

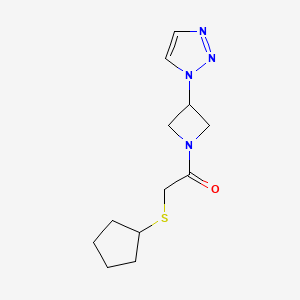

“3-amino-N-(2-ethoxyphenyl)benzamide” is a compound used for proteomics research . It has a molecular formula of C15H16N2O2 and a molecular weight of 256.30 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C15H16N2O2/c1-2-19-12-7-5-6-11 (10-12)17-15 (18)13-8-3-4-9-14 (13)16/h3-10H,2,16H2,1H3, (H,17,18) .Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 256.30 . It is recommended to be stored at a temperature of 28°C .Wissenschaftliche Forschungsanwendungen

Novel Inhibitors of Poly(ADP-ribose) Synthetase

Research has identified benzamides substituted in the 3-position, including 3-aminobenzamide, as the most inhibitory compounds to date for the nuclear enzyme poly(ADP-ribose) synthetase. These compounds are competitive inhibitors, highlighting their potential in studies focusing on DNA repair mechanisms and related pathologies (Purnell & Whish, 1980).

Antioxidant Activity Through Electrochemical Oxidation

Amino-substituted benzamide derivatives have been shown to act as powerful antioxidants by scavenging free radicals. The electrochemical oxidation of these compounds, including variations similar to "3-amino-N-(2-ethoxyphenyl)benzamide," provides insights into their free radical scavenging activity, indicating their potential as antioxidant agents (Jovanović et al., 2020).

Antihypertensive Activity

The synthesis of related benzopyrans has demonstrated antihypertensive activity, showing promise in the development of new treatments for hypertension. These findings highlight the potential medicinal applications of benzamide derivatives in cardiovascular disease management (Cassidy et al., 1992).

Neuroleptic Activity

Benzamides have also been designed as potential neuroleptics, showing inhibitory effects on stereotyped behavior in rats. This suggests their use in treating psychosis, with specific compounds demonstrating significant potency and low side effects (Iwanami et al., 1981).

Physico-Chemical Properties Related to Beta-Adrenolytic Activity

Studies on the physico-chemical properties of certain benzamide derivatives have provided valuable information for the relationship between structure and biological activity, crucial for drug development processes (Stankovicová et al., 2014).

Potential for Treating Melanoma

Research into radioiodinated N-(dialkylaminoalkyl)benzamides has shown significant melanoma uptake, indicating their potential use in diagnosing and treating melanoma through imaging and possibly therapeutic techniques (Eisenhut et al., 2000).

Serotonin 1A Receptors in Alzheimer's Disease

The use of specific benzamide derivatives as imaging probes for serotonin 1A receptors in Alzheimer's disease patients' brains highlights their potential in studying and understanding neurological diseases and developing targeted therapies (Kepe et al., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-amino-N-(2-ethoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-2-19-14-9-4-3-8-13(14)17-15(18)11-6-5-7-12(16)10-11/h3-10H,2,16H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOXQPMQKOUFJCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-((2,2,2-trichloro-1-isobutyramidoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2880244.png)

![4-Fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2880245.png)

![{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,4-DIMETHYLBENZOATE](/img/structure/B2880248.png)

![11-[4-[2-(4-Methylphenoxy)ethyl]piperazin-1-yl]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2880250.png)

![2-ethyl-6-[(4-methylphenyl)methyl]-5-{[(3-methylphenyl)methyl]sulfanyl}-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2880257.png)

![N-(4-fluorobenzyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2880262.png)